molecular formula C10H17NO2 B2554120 3-(3-Methylbutyl)piperidine-2,6-dione CAS No. 1384677-88-6

3-(3-Methylbutyl)piperidine-2,6-dione

Cat. No.: B2554120
CAS No.: 1384677-88-6
M. Wt: 183.251
InChI Key: VBJQSNVWOVIBME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3-methylbutylamine and succinic anhydride as starting materials. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the piperidine-2,6-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylbutyl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: A simpler analog without the 3-methylbutyl substituent.

    3-(Benzyl)piperidine-2,6-dione: A derivative with a benzyl group instead of the 3-methylbutyl group.

    2,6-Piperidinedione, 3-(3-bromophenyl)-: A derivative with a bromophenyl group.

Uniqueness

3-(3-Methylbutyl)piperidine-2,6-dione is unique due to its specific substituent, which can impart distinct chemical and biological properties. The 3-methylbutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-methylbutyl)piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)3-4-8-5-6-9(12)11-10(8)13/h7-8H,3-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJQSNVWOVIBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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